Cas no 92466-70-1 (Bis(2,2,2-trifluoroethyl) Phosphite)

Bis(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound characterized by its trifluoroethyl ester groups. This phosphite derivative is commonly utilized as a reagent in organic synthesis, particularly in phosphorylation and as a precursor for flame retardants. Its high thermal stability and resistance to hydrolysis make it suitable for applications requiring robust performance under demanding conditions. The presence of trifluoroethyl groups enhances its reactivity in nucleophilic substitution reactions, facilitating efficient phosphite-based transformations. Additionally, it serves as an intermediate in the production of specialized agrochemicals and pharmaceuticals. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes.
Bis(2,2,2-trifluoroethyl) Phosphite structure
92466-70-1 structure
Product name:Bis(2,2,2-trifluoroethyl) Phosphite
CAS No:92466-70-1
MF:C4H5F6O3P
MW:246.044883489609
MDL:MFCD00063314
CID:818790
PubChem ID:24860887

Bis(2,2,2-trifluoroethyl) Phosphite Chemical and Physical Properties

Names and Identifiers

    • Phosphonicacid, bis(2,2,2-trifluoroethyl) ester
    • Bis(2,2,2-trifluoroethyl) phosphite
    • Bis(2,2,2-trifluoroethyl) Phosphonate
    • Phosphorous Acid Bis(2,2,2-trifluoroethyl) Ester
    • Phosphonic Acid Bis(2,2,2-trifluoroethyl) Ester
    • Bis(2,2,2-trifluoroethyl) phosphonate (ACI)
    • Phosphonic acid, bis(2,2,2-trifluoroethyl) ester
    • NYQKUVUXMIHXEA-UHFFFAOYSA-N
    • Bis(2,2,2-trifluoroethyl) phosphite, technical grade, 90%
    • D88942
    • SY052432
    • SCHEMBL672155
    • bis(trifluoroethyl)phosphonate
    • 92466-70-1
    • 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane
    • B2627
    • MFCD00063314
    • AS-10493
    • oxo-bis(2,2,2-trifluoroethoxy)phosphanium
    • OXOBIS(2,2,2-TRIFLUOROETHOXY)-??-PHOSPHANYLIUM
    • AKOS015856799
    • Bis(2,2,2-trifluoroethyl) Phosphite
    • MDL: MFCD00063314
    • Inchi: 1S/C4H5F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h14H,1-2H2
    • InChI Key: NYQKUVUXMIHXEA-UHFFFAOYSA-N
    • SMILES: O=P(OCC(F)(F)F)OCC(F)(F)F

Computed Properties

  • Exact Mass: 245.98800
  • Monoisotopic Mass: 244.98
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.545 g/mL at 25 °C(lit.)
  • Boiling Point: 43-44 °C/2 mmHg(lit.)
  • Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • Refractive Index: n20/D 1.332(lit.)
  • PSA: 59.00000
  • LogP: 2.53390
  • Solubility: Not determined

Bis(2,2,2-trifluoroethyl) Phosphite Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23; S26; S28; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Bis(2,2,2-trifluoroethyl) Phosphite Customs Data

  • HS CODE:2920909090
  • Customs Data:

    China Customs Code:

    2920909090

    Overview:

    2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Bis(2,2,2-trifluoroethyl) Phosphite Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B588625-25g
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1
25g
$ 165.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00089-25g
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1 90%
25g
¥2408.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1532593-5g
Bis(2,2,2-trifluoroethyl) phosphonate
92466-70-1 98%
5g
¥526.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1532593-25g
Bis(2,2,2-trifluoroethyl) phosphonate
92466-70-1 98%
25g
¥2098.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VS389-1g
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1 94.0%(GC)
1g
¥195.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152428-5G
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1 >94.0%(GC)
5g
¥427.90 2023-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
340995-5G
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1 90%
5G
¥526.05 2022-02-24
TRC
B588625-10 g
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1
10g
$ 115.00 2022-01-11
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2627-5G
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1 >94.0%(GC)
5g
¥350.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152428-25G
Bis(2,2,2-trifluoroethyl) Phosphite
92466-70-1 >94.0%(GC)
25g
¥1441.90 2023-09-04

Bis(2,2,2-trifluoroethyl) Phosphite Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Disproportionation of bis(fluoroalkyl) phosphites into tris(fluoroalkyl) phosphites in the presence of bases
Mironov, V. F.; Konovalova, I. V., Zhurnal Obshchei Khimii, 1993, 63(10), 2228-32

Production Method 2

Reaction Conditions
Reference
Alkyl hydrogen phosphonate derivatives of the anti-HIV agent AZT may be less toxic than the parent nucleoside analog
McGuigan, C.; Bellevergue, P.; Jones, B. C. N. M.; Mahmood, N.; Hay, A. J.; et al, Antiviral Chemistry & Chemotherapy, 1994, 5(4), 271-7

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Dichloromethane ;  0 °C
1.2 Reagents: tert-Butanol Solvents: Dichloromethane ;  45 min, 0 °C; 1 h, 0 °C
1.3 Solvents: Dichloromethane ;  30 min, 0 °C; 12 h, 0 °C; 3 h, 0 °C → 47 °C
Reference
Preparation method of phosphorus, nitrogen and fluorine-containing flame retardant electrolyte additive, phosphorus, nitrogen and fluorine-containing flame retardant electrolyte and its application in lithium battery
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Phosphorus trichloride Solvents: Dichloromethane
Reference
Trifluoroethanol
Crousse, Benoit; Legros, Julien, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Phosphorus trichloride Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 5 °C → rt; 12 h, rt; 3 h, rt → reflux
Reference
Fluoroalkyl phosphonate-containing acrylamide, its preparation and application
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Phosphorus trichloride Solvents: Dichloromethane
Reference
Fluorinated phosphorus compounds Part 6. The synthesis of bis(fluoroalkyl) phosphites and bis(fluoroalkyl) phosphorohalidates
Timperley, Christopher M.; Arbon, Robert E.; Saunders, Sally A.; Waters, Matthew J., Journal of Fluorine Chemistry, 2002, 113(1), 65-78

Production Method 7

Reaction Conditions
Reference
Bis(2,2,2-trifluoroethyl) phosphonate, a new phosphorylating agent, its application in the synthesis of oligodeoxyribonucleotides by the phosphotriester approach
Takaku, Hiroshi; Tsuchiya, Hiromichi; Imai, Kazuaki; Gibbs, Don E., Chemistry Letters, 1984, (8), 1267-70

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Phosphorus trichloride Solvents: Dichloromethane
1.2 -
Reference
Bis(2,2,2-trifluoroethyl)chlorophosphate
Spinelli, Domenico; Petrillo, Giovanni, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  70 °C; 0.4 h, 70 °C
Reference
Method for synthesizing phosphate ester compound, and nonaqueous electrolyte using the same
, China, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: tert-Butanol ,  Phosphorus trichloride Solvents: Dichloromethane
Reference
Bis(2,2,2-trifluoroethyl) Chlorophosphate
Spinelli, Domenico; Petrillo, Giovanni, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 11

Reaction Conditions
Reference
Phosphorylation reagents
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Phosphorus trichloride Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 12 h, 5 °C → rt; 3 h, reflux
Reference
Fluoroalkylphosphonate group-containing acrylamide copolymer, its preparation method and applications
, China, , ,

Production Method 13

Reaction Conditions
Reference
Total synthesis of AI-77-B: stereoselective hydroxylation of 4-alkenylazetidinones
Broady, Simon D.; Rexhausen, Jost E.; Thomas, Eric J., Journal of the Chemical Society, 1999, (8), 1083-1094

Bis(2,2,2-trifluoroethyl) Phosphite Preparation Products

Bis(2,2,2-trifluoroethyl) Phosphite Related Literature

Additional information on Bis(2,2,2-trifluoroethyl) Phosphite

Comprehensive Guide to Bis(2,2,2-trifluoroethyl) Phosphite (CAS No. 92466-70-1): Properties, Applications, and Industry Insights

Bis(2,2,2-trifluoroethyl) Phosphite (CAS No. 92466-70-1) is a specialized organophosphorus compound widely recognized for its unique chemical properties and versatility in advanced industrial applications. As a derivative of phosphorous acid, this compound features two 2,2,2-trifluoroethyl groups bonded to a central phosphorus atom, offering exceptional thermal stability and reactivity. Its molecular structure, C4H4F6O3P, makes it a valuable intermediate in pharmaceuticals, agrochemicals, and high-performance materials.

In recent years, the demand for fluorinated phosphite esters like Bis(2,2,2-trifluoroethyl) Phosphite has surged due to their role in green chemistry and sustainable synthesis. Researchers and manufacturers are increasingly exploring its potential as a ligand in catalysis and a stabilizer for polymers, aligning with global trends toward eco-friendly production processes. The compound’s ability to act as a flame retardant additive has also garnered attention in the electronics and automotive industries.

One of the most frequently asked questions about CAS No. 92466-70-1 revolves around its synthetic routes. The compound is typically prepared via the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol under controlled conditions, yielding high purity grades suitable for sensitive applications. Advanced analytical techniques such as NMR spectroscopy and GC-MS are employed to verify its structural integrity and purity, ensuring compliance with industry standards.

The pharmaceutical sector leverages Bis(2,2,2-trifluoroethyl) Phosphite as a key building block for active pharmaceutical ingredients (APIs), particularly in antiviral and anticancer drug development. Its fluorinated moieties enhance the bioavailability and metabolic stability of drug molecules, addressing critical challenges in modern medicine. Additionally, its role in asymmetric synthesis has made it a favorite among chemists designing chiral catalysts.

From an SEO perspective, users often search for terms like "Bis(2,2,2-trifluoroethyl) Phosphite suppliers", "CAS 92466-70-1 safety data", and "applications of trifluoroethyl phosphites". Highlighting these keywords ensures the content aligns with user intent while maintaining technical accuracy. Furthermore, discussions on regulatory compliance (e.g., REACH, FDA guidelines) and handling precautions are essential to address common queries from industrial buyers and researchers.

Innovations in material science have expanded the utility of Bis(2,2,2-trifluoroethyl) Phosphite in high-temperature lubricants and specialty coatings. Its fluorine-rich structure imparts resistance to oxidation and degradation, making it ideal for extreme environments. Recent studies also explore its potential in energy storage systems, such as lithium-ion batteries, where it may improve electrolyte stability.

In summary, Bis(2,2,2-trifluoroethyl) Phosphite (CAS No. 92466-70-1) stands at the intersection of innovation and practicality, driven by its multifaceted applications and alignment with sustainability goals. As industries continue to prioritize efficiency and environmental responsibility, this compound is poised to play an even greater role in shaping future technologies.

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